3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClFN. It is a fluorinated derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity. This compound has garnered interest in medicinal chemistry due to its potential as a building block for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride typically involves radical fluorination. One reported method includes the use of tert-butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate as an intermediate. This intermediate is treated with 4 N hydrochloric acid in dioxane, followed by evaporation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can modify the amine group to form different functional groups.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of fluorinated pharmaceuticals.
Chemical Biology: The compound is used in the study of biological systems, where its unique structure can help probe molecular interactions.
Material Science: Its rigid bicyclic structure makes it useful in the design of novel materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is not fully elucidated. its effects are likely mediated through interactions with biological targets, such as enzymes or receptors, where the fluorine atom can influence binding affinity and selectivity. The bicyclic structure may also play a role in stabilizing the compound within biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the fluorine and amine groups.
3-Chlorobicyclo[1.1.1]pentan-1-amine: A similar compound with a chlorine atom instead of fluorine.
3-Fluorobicyclo[1.1.1]pentane: A fluorinated derivative without the amine group.
Uniqueness
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group on the bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAEKMSLWYFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826900-79-1 | |
Record name | 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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